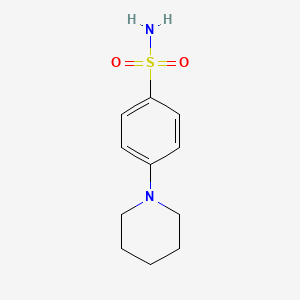

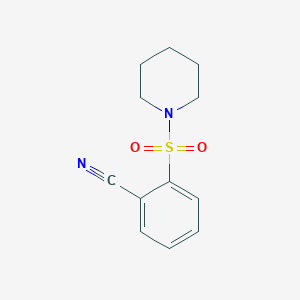

2-(Piperidin-1-ylsulfonyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

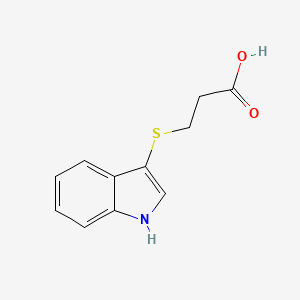

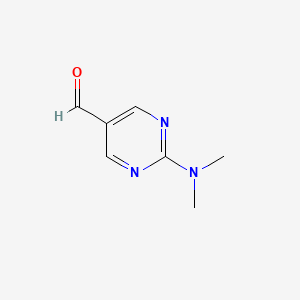

The compound "2-(Piperidin-1-ylsulfonyl)benzonitrile" is not directly mentioned in the provided papers. However, the papers do discuss various piperidine derivatives and their synthesis, which can provide insights into the general class of compounds that "2-(Piperidin-1-ylsulfonyl)benzonitrile" belongs to. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a common structural motif in many pharmaceuticals due to its basicity and ability to participate in hydrogen bonding .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, starting from piperidine or its precursors. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) involved the use of a rigid analogue and an indanone moiety . Another example is the use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride to activate thioglycosides . The synthesis of 2,5,6-trisubstituted piperidines was achieved through aza-Achmatowicz oxidation and subsequent nucleophilic addition . These methods highlight the versatility of piperidine chemistry and the potential approaches that could be applied to synthesize "2-(Piperidin-1-ylsulfonyl)benzonitrile".

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol showed that the piperidine ring adopts a chair conformation, which is typical for saturated six-membered heterocycles . Similarly, the structure of 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined by X-ray crystallography, revealing a distorted tetrahedral geometry around the sulfur atom . These findings are relevant for understanding the conformational preferences and geometries of piperidine derivatives, including "2-(Piperidin-1-ylsulfonyl)benzonitrile".

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of substituents on the piperidine ring can affect its basicity, solubility, and overall reactivity . The antibacterial activities of 2-piperidin-4-yl-benzimidazoles suggest that piperidine derivatives can have significant biological properties, which may also be true for "2-(Piperidin-1-ylsulfonyl)benzonitrile" . The crystallographic studies provide information on the solid-state properties of these compounds, which can be important for their formulation and stability .

Applications De Recherche Scientifique

Anti-inflammatory and Antioxidant Properties

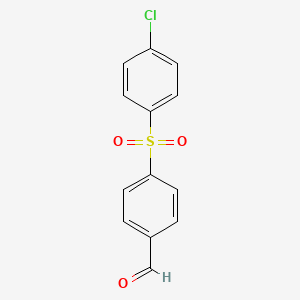

A study explored the use of thiosemicarbazones (TSCs) incorporated into a diaryl ether framework for their anti-inflammatory effects. Among these, a compound with a 4-(piperidin-1-ylsulfonyl)phenyl group exhibited potent and selective COX-1 inhibition, suggesting its potential as an orally bioavailable anti-inflammatory and antioxidant agent (Altıntop et al., 2022).

Antimicrobial Properties

Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed these compounds possess moderate to significant antibacterial activity, indicating the potential of such structures in antimicrobial applications (Khalid et al., 2016).

Pharmaceutical Application

A variant, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, was identified as a high-affinity antagonist for κ-opioid receptors, with potential implications for the treatment of depression and addiction disorders (Grimwood et al., 2011).

Structural and Theoretical Studies

The compound [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized and characterized. Studies included X-ray diffraction, Hirshfeld surface analysis, and theoretical calculations, providing insights into its molecular structure and properties (Karthik et al., 2021).

Potential in Treating HCV Infection

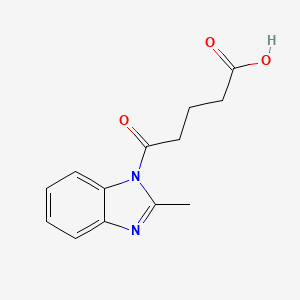

A derivative, 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile, was identified as a potent inhibitor against HCV, showcasing its potential in antiviral therapies (Jiang et al., 2020).

Anticancer Potential

The study on sulfonamide-derived isatins, which includes a compound with a piperidin-1-ylsulfonyl group, demonstrated significant cytotoxicity against hepatic cancer cell lines, along with molecular docking confirmation of its interaction with cancer markers (Eldeeb et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

2-piperidin-1-ylsulfonylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c13-10-11-6-2-3-7-12(11)17(15,16)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIANLCKGMVFKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-1-ylsulfonyl)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)